5-Phenylpyrimidin-4-amine
Overview
Description
5-Phenylpyrimidin-4-amine is an aromatic heterocyclic compound with the molecular formula C10H9N3 It consists of a pyrimidine ring substituted with a phenyl group at the 5-position and an amino group at the 4-position
Mechanism of Action
5-Phenylpyrimidin-4-amine: belongs to the class of organic compounds known as phenylpyrimidines. These compounds consist of a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine itself is a 6-membered ring containing four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Phenylpyrimidin-4-amine are not well-studied. It is known that pyrimidines play a crucial role in various biochemical reactions. They are key components of nucleic acids, which are essential for the storage and transmission of genetic information
Cellular Effects
They are involved in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidines can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .
Metabolic Pathways
Pyrimidines are involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
It is known that chemical compounds can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-5-phenylpyrimidine with ammonia or an amine source to introduce the amino group at the 4-position. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The phenyl group or the amino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Phenylpyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Phenylpyrimidin-4-amine
- 4-Phenylpyrimidin-2-amine
- 5-Phenylpyrimidin-2-amine
Comparison: While these compounds share a similar pyrimidine core structure, the position of the phenyl and amino groups can significantly influence their chemical properties and biological activities. 5-Phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles with biological targets. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying enzyme inhibition mechanisms.
Properties
IUPAC Name |
5-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAUNNLIXGOAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283484 | |
Record name | 5-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21419-05-6 | |
Record name | 21419-05-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-phenylpyrimidin-4-amine interact with its target, and what are the downstream effects?
A1: The research primarily focuses on 2,6-dibenzyl-5-phenylpyrimidin-4-amine (A9), a specific this compound analog. A9 was identified through virtual screening targeting the interaction between BRCA1 and the estrogen receptor alpha (ERα). While the exact binding mode is not detailed in the abstract, A9 demonstrates inhibitory effects on ERα activity. [] This inhibition is crucial as BRCA1 itself is known to suppress ERα activity, thereby blocking estrogen-dependent gene expression and proliferation in cancer cells. [] Therefore, A9 and its analogs are suggested as potential BRCA1-mimetics, aiming to replicate the tumor-suppressing effects of BRCA1. []
Q2: What is the impact of structural modifications on the activity of this compound analogs?
A2: The study highlights that modifications at the 4-position of the phenyl ring in A9 significantly influence its BRCA1-mimetic activity. Replacing the hydrogen at the 4-position with various substituents, including -NH2, -Cl, -CH3, -Br, 3-pyridinyl, and β-naphthyl, led to a range of activities. [] Notably, the 4-amino (-NH2) and 4-methyl (-CH3) substitutions resulted in a 7-fold increase in activity compared to the parent compound A9. [] These findings suggest that the 4-position is a key site for modulating the potency of these compounds as BRCA1-mimetics.
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